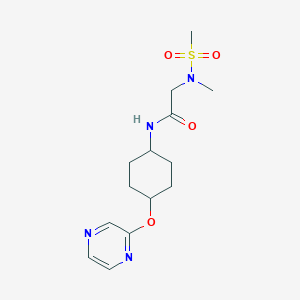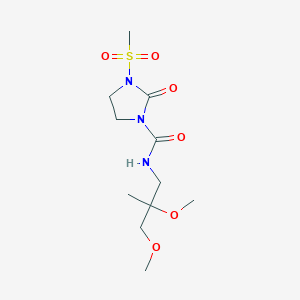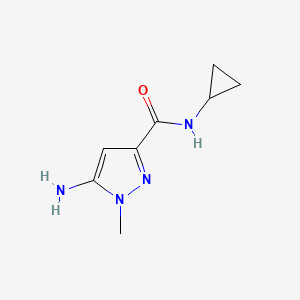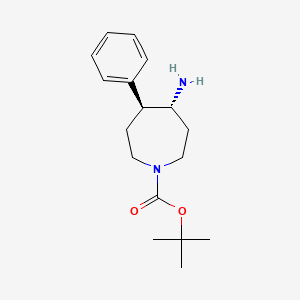
Tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate, commonly known as Boc-4-amino-5-phenylpentanoic acid, is a chemical compound used in scientific research. It is a derivative of the amino acid valine and has a molecular formula of C16H25NO3. Boc-4-amino-5-phenylpentanoic acid has gained significant attention in recent years due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of Boc-4-amino-5-phenylpentanoic acid is not well understood. However, it is believed to act as a substrate for enzymes that cleave peptides. It may also interact with proteins and other biomolecules in the body, leading to changes in their function.
Biochemical and Physiological Effects:
Boc-4-amino-5-phenylpentanoic acid has not been extensively studied for its biochemical and physiological effects. However, it is believed to be biologically active and may have effects on cellular processes such as protein synthesis and degradation. It may also have effects on the immune system and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Boc-4-amino-5-phenylpentanoic acid in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it may not be suitable for all types of experiments, as its biological activity and effects are not well understood.
Orientations Futures
There are several potential future directions for research on Boc-4-amino-5-phenylpentanoic acid. One area of interest is its potential as a building block for the synthesis of peptidomimetics with specific biological activities. Another area of interest is its potential as a substrate for enzymatic assays to study the activity of enzymes that cleave peptides. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Boc-4-amino-5-phenylpentanoic acid involves several steps. It starts with the protection of the amino group of valine using tert-butoxycarbonyl (Boc) to form Boc-valine. The Boc group is then removed using trifluoroacetic acid (TFA) to yield valine. The carboxylic acid group of valine is then activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with 4-amino-5-phenylazepane-1-carboxylic acid to form Boc-4-amino-5-phenylpentanoic acid.
Applications De Recherche Scientifique
Boc-4-amino-5-phenylpentanoic acid has several potential applications in scientific research. It can be used as a building block in the synthesis of peptides and peptidomimetics. Peptides are important molecules in drug discovery and development, and Boc-4-amino-5-phenylpentanoic acid can be used to synthesize peptides with specific biological activities. It can also be used as a substrate in enzymatic assays to study the activity of enzymes that cleave peptides.
Propriétés
IUPAC Name |
tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWHYSSQCWEGCN-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](CC1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4R,5S)-4-amino-5-phenylazepane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)
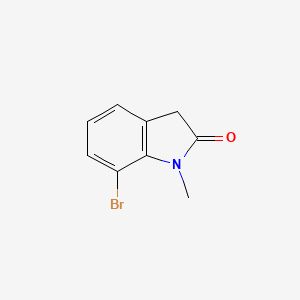
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)
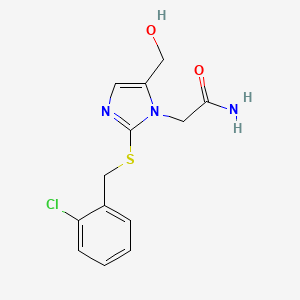

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2887852.png)
